molecular formula C28H28N2O2 B11030637 (1E)-8-ethyl-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethyl-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11030637
M. Wt: 424.5 g/mol
InChI Key: KVUCRAMYIJSUMC-UHFFFAOYSA-N
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Description

The compound (1E)-8-ethyl-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethyl-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:

  • Formation of the Pyrroloquinoline Core: : The core structure can be synthesized via intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .

  • Introduction of the Phenoxyphenyl Group: : The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step typically involves the reaction of a phenoxyphenyl halide with a nucleophilic intermediate derived from the pyrroloquinoline core.

  • Final Functionalization: : The final steps involve the introduction of the ethyl and trimethyl groups through alkylation reactions. These reactions are usually carried out under basic conditions using alkyl halides and a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the imino group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Br₂ in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (1E)-8-ethyl-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The imino group may form hydrogen bonds or coordinate with metal ions, while the phenoxyphenyl group could participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-ones: These compounds share the quinoline core and exhibit similar chemical reactivity.

    Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups often show similar substitution patterns and reactivity.

Uniqueness

The uniqueness of (1E)-8-ethyl-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

6-ethyl-9,11,11-trimethyl-3-(4-phenoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C28H28N2O2/c1-5-19-15-23-18(2)17-28(3,4)30-26(23)24(16-19)25(27(30)31)29-20-11-13-22(14-12-20)32-21-9-7-6-8-10-21/h6-16,18H,5,17H2,1-4H3

InChI Key

KVUCRAMYIJSUMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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